molecular formula C11H21NO3 B027083 Ethyl 2-ethoxyazepane-1-carboxylate CAS No. 106412-45-7

Ethyl 2-ethoxyazepane-1-carboxylate

Cat. No.: B027083
CAS No.: 106412-45-7
M. Wt: 215.29 g/mol
InChI Key: ICYFWSHLUBNHJG-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxyazepane-1-carboxylate is a chemical compound belonging to the class of esters It features a seven-membered azepane ring with an ethoxy group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-ethoxyazepane-1-carboxylate typically involves the reaction of azepane with ethyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

Ethyl 2-ethoxyazepane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-ethoxyazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. It may also interact with cellular receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

    Ethyl acetate: A simple ester with similar functional groups but a different ring structure.

    Methyl butyrate: Another ester with a different alkyl group and ring structure.

    Ethyl benzoate: An aromatic ester with different chemical properties.

Uniqueness: Ethyl 2-ethoxyazepane-1-carboxylate is unique due to its seven-membered azepane ring, which imparts distinct chemical and physical properties compared to other esters. This structural feature makes it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

ethyl 2-ethoxyazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-3-14-10-8-6-5-7-9-12(10)11(13)15-4-2/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYFWSHLUBNHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCCCN1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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